molecular formula C9H14O4 B2748121 rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]aceticacid,cis CAS No. 169873-12-5

rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]aceticacid,cis

Cat. No.: B2748121
CAS No.: 169873-12-5
M. Wt: 186.207
InChI Key: JBUWQYIGDSLUJI-FSPLSTOPSA-N
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Description

rac-2-[(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis is a cyclopropane derivative characterized by a strained three-membered ring system with stereospecific substituents. Key features include:

  • Molecular formula: C₉H₁₄O₄
  • Molecular weight: 186.21 g/mol .
  • Functional groups: A methoxycarbonyl (-COOCH₃) group at the 3-position of the cyclopropane ring and an acetic acid (-CH₂COOH) side chain.
  • Stereochemistry: The cis configuration of substituents on the cyclopropane ring (1R,3S) introduces structural rigidity and influences reactivity .

Cyclopropane derivatives are of significant interest in medicinal and synthetic chemistry due to their unique electronic and steric properties. This compound’s racemic nature and functional groups make it a versatile intermediate for further derivatization.

Properties

IUPAC Name

2-[(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h5,7H,4H2,1-3H3,(H,10,11)/t5-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUWQYIGDSLUJI-FSPLSTOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)OC)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis typically involves the cyclopropanation of suitable precursors followed by esterification and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of strong bases or acids to facilitate the cyclopropanation and esterification steps.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can impart rigidity to the molecule, influencing its binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Stereoisomers

The following compounds share structural similarities but differ in substituents, stereochemistry, or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Applications
rac-2-[(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis - C₉H₁₄O₄ 186.21 Methoxycarbonyl, acetic acid cis (1R,3S) Synthetic intermediate
rac-2-[(1R,2S)-2-(4-Methoxyphenyl)cyclopropyl]acetic acid, trans - C₁₂H₁₄O₃ 218.24 Methoxyphenyl, acetic acid trans (1R,2S) Potential pharmaceutical precursor
rac-(1R,2S)-2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid 17126-67-9 C₉H₁₄O₂ 170.21 Carboxylic acid, dimethylpropyl trans (1R,2S) Agrochemical research
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride - C₁₂H₁₈ClN 227.73 Amine, phenyl cis (1R,3R) Pharmaceutical synthesis
Key Observations:

Stereochemical Effects: The cis isomer of the target compound exhibits greater steric hindrance compared to trans analogs (e.g., the trans-methoxyphenyl derivative in ), which may reduce reactivity in nucleophilic reactions. Enantiomer separation challenges are noted for racemic cyclopropanes due to their near-identical physical properties, as highlighted by studies on chirality-polarity parameters .

Functional Group Influence :

  • The methoxycarbonyl group enhances electrophilicity at the cyclopropane ring, facilitating ring-opening reactions, whereas carboxylic acid derivatives (e.g., CAS 17126-67-9) are more acidic (pKa ~4–5) and suited for salt formation .
  • Amine-functionalized cyclopropanes (e.g., ) show higher bioavailability, making them preferable in drug discovery.

Applications :

  • The target compound’s acetic acid moiety allows conjugation with biomolecules, whereas phenyl-substituted analogs (e.g., ) are explored for receptor-targeted therapies.

Research Findings

  • Enantiomer Analysis : Studies using Rogers’s η parameter indicate that racemic mixtures of cyclopropanes can yield false chirality-polarity signals in near-centrosymmetric structures, complicating crystallographic analysis .
  • Biological Activity : Carboxylic acid derivatives (e.g., CAS 17126-67-9) demonstrate herbicidal activity, while amine derivatives () are potent enzyme inhibitors.

Biological Activity

The compound rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis, is a chiral molecule that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C11H18O3C_{11}H_{18}O_3, with a molecular weight of approximately 198.26 g/mol. The structure features a cyclopropyl group substituted with a methoxycarbonyl moiety, contributing to its unique biological properties.

Research indicates that compounds with similar structural motifs often interact with biological targets through various mechanisms, including:

  • Enzyme Inhibition : Compounds like this may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing physiological responses.
  • Cell Cycle Interference : Potential effects on cell cycle regulation may lead to apoptosis in cancerous cells.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid on various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Viability (%) at 100 µM
HepG22545
MCF-73050
NIH 3T3>10090
HaCaT>10085

The data indicate that the compound exhibits significant cytotoxicity against HepG2 and MCF-7 cancer cell lines while showing low toxicity towards normal cell lines (NIH 3T3 and HaCaT) .

Apoptotic Induction

Morphological assessments of treated cells revealed characteristic features of apoptosis, including cell shrinkage and membrane blebbing. This suggests that rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid may induce programmed cell death in sensitive cancer cells.

Case Studies

A notable study conducted on the effects of this compound involved treating HepG2 cells with increasing concentrations over a period of 24 hours. The findings demonstrated a dose-dependent decrease in cell viability, supporting the hypothesis that the compound acts as an effective anticancer agent:

  • Study Design : HepG2 cells were exposed to concentrations ranging from 5 to 100 µM.
  • Results : Significant morphological changes were observed at concentrations above 25 µM, correlating with increased apoptotic activity.

Q & A

Q. What synthetic strategies ensure stereochemical integrity in the preparation of rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis?

The compound’s stereochemical configuration is critical for its biological activity. Efficient synthesis methods include:

  • Chiral auxiliaries : Temporarily introducing chiral groups to direct cyclopropane ring formation .
  • Asymmetric catalysis : Using transition-metal catalysts (e.g., Rh or Cu) to control stereoselectivity during cyclopropanation .
  • Resolution techniques : Employing chiral chromatography or enzymatic resolution post-synthesis to isolate the desired enantiomer . Post-synthesis validation via chiral HPLC or circular dichroism (CD) spectroscopy is essential to confirm stereopurity .

Q. How is the structural elucidation of this compound performed, particularly its cyclopropane ring conformation?

Structural characterization involves:

  • X-ray crystallography : To resolve the spatial arrangement of the cyclopropane ring and substituents .
  • NMR spectroscopy : 1^1H and 13^13C NMR coupled with 2D techniques (e.g., COSY, NOESY) to confirm cis configuration and methyl group orientation .
  • Vibrational spectroscopy : IR and Raman to identify functional groups like the methoxycarbonyl moiety .

Q. What experimental protocols assess the compound’s interaction with biological targets?

Key methodologies include:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics (e.g., KdK_d) with enzymes or receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Molecular docking : Preliminary screening to identify potential binding pockets before wet-lab validation .

Advanced Research Questions

Q. How can computational reaction design optimize the synthesis of this compound?

The ICReDD framework integrates quantum chemical calculations and machine learning to:

  • Predict reaction pathways for cyclopropanation, minimizing side products .
  • Screen catalysts and solvents for improved stereoselectivity using transition-state modeling .
  • Validate predictions via high-throughput experimentation (HTE) to refine computational models .

Q. How do researchers resolve contradictions in spectral data or biological activity reports?

Contradictions may arise from impurities or stereochemical variability. Mitigation strategies include:

  • Purity assessment : LC-MS to detect trace impurities affecting biological assays .
  • Comparative studies : Benchmarking against structurally analogous compounds (e.g., 1-(methoxycarbonyl)cyclopropanecarboxylic acid) to isolate structure-activity relationships .
  • Dose-response profiling : Testing across multiple concentrations to distinguish artifacts from genuine activity .

Q. What distinguishes this compound from cyclopropane analogs in medicinal chemistry applications?

Key differentiators are:

  • Steric and electronic effects : The cis 2,2-dimethylcyclopropyl group enhances metabolic stability compared to unsubstituted analogs .
  • Functional group synergy : The methoxycarbonyl and acetic acid groups enable dual binding modes (e.g., hydrogen bonding and hydrophobic interactions) .
  • Comparative data from analogs (see table below) highlight its unique bioactivity :
CompoundStructural FeaturesBioactivity Profile
Cyclopropanecarboxylic acidNo methoxycarbonyl groupLower enzyme inhibition
2-Aminocyclopropanecarboxylic acidAmino group instead of acetic acidDivergent receptor selectivity

Q. What experimental protocols evaluate the compound’s stability under physiological conditions?

Stability studies involve:

  • pH-dependent degradation : Incubating the compound in buffers (pH 1–9) and monitoring degradation via HPLC .
  • Thermal analysis : TGA and DSC to assess decomposition thresholds .
  • Light exposure tests : UV-Vis spectroscopy to detect photolytic byproducts .

Q. How do industrial-scale synthesis challenges differ from laboratory methods for this compound?

Scaling up requires:

  • Flow chemistry : Continuous reactors to manage exothermic cyclopropanation reactions safely .
  • Cost-effective purification : Switching from preparative HPLC to crystallization (e.g., using ethanol/water mixtures) .
  • Process Analytical Technology (PAT) : Real-time monitoring to ensure stereochemical consistency .

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